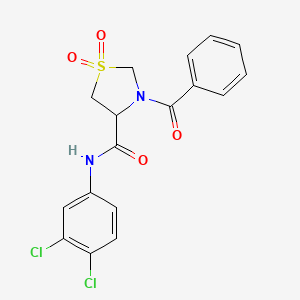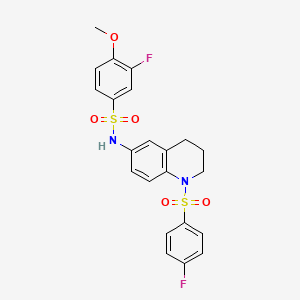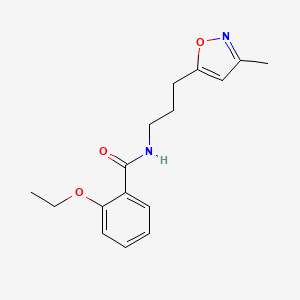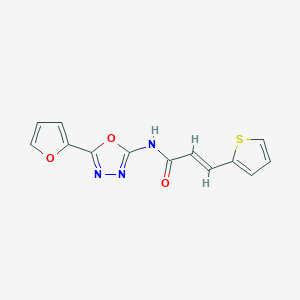
3-benzoyl-N-(3,4-dichlorophenyl)thiazolidine-4-carboxamide 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used in the synthesis of valuable organic combinations .
Synthesis Analysis
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Chemical Reactions Analysis
The synthesis of thiazolidine derivatives involves various chemical reactions, including annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .Applications De Recherche Scientifique
Antioxidant Activity
Thiazole derivatives, such as the compound , have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole compounds have also been associated with analgesic (pain-relieving) activity . This makes them potential candidates for the development of new pain management drugs.
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives make them useful in the treatment of conditions characterized by inflammation . They could potentially be used in the development of drugs for diseases such as arthritis, asthma, and inflammatory bowel disease.
Antimicrobial Activity
Thiazole derivatives have shown antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs . This could be particularly useful in the fight against antibiotic-resistant bacteria.
Antifungal Activity
In addition to their antimicrobial properties, thiazole compounds have also demonstrated antifungal activity . This could lead to the development of new antifungal medications.
Antiviral Activity
Thiazole derivatives have been found to exhibit antiviral properties . This opens up the possibility of using these compounds in the development of new antiviral drugs.
Diuretic Activity
Thiazole compounds have been associated with diuretic activity . Diuretics help the body get rid of excess water and salt and are used to treat a variety of conditions, including high blood pressure and heart failure.
Antitumor or Cytotoxic Activity
Thiazole derivatives have shown potential in the treatment of cancer due to their antitumor and cytotoxic activities . They could potentially be used in the development of new cancer treatments.
Orientations Futures
The development of new antitumor agents based on thiazines and thiazoles is becoming of special interest for many academic and industrial research laboratories around the world aiming to obtain potent molecules with higher specificity and lower toxicity . The combination of these cycles with the pyrazole ring provides pharmacological activity of different types of fused pyrazolothiazoles and pyrazolothiazines .
Propriétés
IUPAC Name |
3-benzoyl-N-(3,4-dichlorophenyl)-1,1-dioxo-1,3-thiazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O4S/c18-13-7-6-12(8-14(13)19)20-16(22)15-9-26(24,25)10-21(15)17(23)11-4-2-1-3-5-11/h1-8,15H,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLIDEVJXZSUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CS1(=O)=O)C(=O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzoyl-N-(3,4-dichlorophenyl)thiazolidine-4-carboxamide 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2445877.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2445878.png)


![(1S,2R,3S,4S,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptane-2,3-diol;hydrochloride](/img/structure/B2445885.png)
![(E)-ethyl 2-benzylidene-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2445887.png)





![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methylphenyl)-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2445894.png)

![N-benzyl-N-tert-butyl-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2445899.png)